molecular formula C15H18N2OS B2408972 N-[4-(diethylamino)phenyl]thiophene-2-carboxamide

N-[4-(diethylamino)phenyl]thiophene-2-carboxamide

Cat. No.: B2408972
M. Wt: 274.4 g/mol
InChI Key: RFTGCCNSOIXDRC-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]thiophene-2-carboxamide is a high-purity chemical reagent intended for research and development applications. Compounds based on the thiophene-carboxamide scaffold are of significant interest in medicinal chemistry. Research on analogous structures has shown potential in overcoming bacterial efflux pump-mediated antibiotic resistance, a major challenge in treating Gram-negative infections . Furthermore, similar thiophene-2-carboxamide derivatives are being investigated in oncology research for their dual inhibitory activity against targets such as VEGFR (angiogenesis pathways) and P-glycoprotein efflux pumps, which can help overcome cancer chemoresistance . This compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-3-17(4-2)13-9-7-12(8-10-13)16-15(18)14-6-5-11-19-14/h5-11H,3-4H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTGCCNSOIXDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(diethylamino)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2OSC_{17}H_{22}N_2OS, with a molecular weight of approximately 302.43 g/mol. The presence of the diethylamino group enhances the compound's solubility and bioactivity, making it a candidate for various pharmacological applications.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Anticancer Activity : The compound has shown potential in inhibiting tumor growth by interfering with specific cellular pathways associated with cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
  • Antibacterial Properties : Preliminary findings indicate that this compound possesses antibacterial activity against various pathogens, including Staphylococcus aureus and E. coli. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress in cells, thereby contributing to its protective effects against cellular damage .

In Vitro Studies

Numerous in vitro studies have evaluated the biological activity of this compound:

  • Cytotoxicity : In a study involving various cancer cell lines (e.g., HeLa, A549), the compound exhibited significant cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, suggesting that it interferes with the cell cycle regulation mechanisms .

In Vivo Studies

In vivo experiments using animal models have further corroborated the findings from in vitro studies:

  • Tumor Growth Inhibition : Animal models treated with this compound showed reduced tumor sizes compared to control groups, highlighting its potential as an effective therapeutic agent.
  • Antibacterial Efficacy : The compound demonstrated significant efficacy in reducing bacterial load in infected animal models, confirming its antibacterial properties observed in vitro .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
This compoundContains diethylamino substituentEnhanced solubility and potential bioactivity
N-[4-(aminocarbonothioyl)phenyl]thiophene-2-carboxamideFeatures an aminocarbonothioyl groupPotentially different pharmacological properties
N-(4-(phenylethynyl)phenyl)thiophene-2-carboxylic acidLacks the amide functionalityMay exhibit different biological activity

This table illustrates how variations in functional groups can significantly influence biological activity and solubility among thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-[4-(diethylamino)phenyl]thiophene-2-carboxamide has shown promising anticancer activity. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The compound may inhibit specific pathways involved in tumor growth and proliferation, making it a candidate for further pharmacological evaluation.

Mechanism of Action

The mechanism of action often involves interactions at the molecular level, including hydrogen bonding and π-stacking interactions due to its aromatic nature. Interaction studies have focused on its binding affinity to proteins involved in cell cycle regulation and apoptosis, which are critical for cancer progression.

Organic Electronics

Electronic Properties

The presence of the diethylamino group enhances the solubility and electronic properties of this compound, making it suitable for applications in organic semiconductors. Its unique thiophene backbone contributes to its optoelectronic properties, which are essential for developing organic light-emitting diodes (OLEDs) and photovoltaic devices .

Photocatalysis

Photocatalytic Applications

The compound participates in photocatalytic processes that enable structural reshuffling of molecules under light irradiation. This property is valuable in synthetic chemistry, allowing for the synthesis of complex molecules with high precision. The compound has been successfully used in photoinduced structural reshuffling when exposed to blue LED light in the presence of a radical initiator.

Synthetic Organic Chemistry

Cascade Reactions

This compound is utilized in cascade annulation reactions to synthesize heterocyclic compounds such as benzothiophenes and benzoselenophenes, which are important in drug development. The photoredox-catalyzed cascade annulation process allows it to react with sulfonyl chlorides at ambient temperature to form desired heterocycles .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundContains diethylamino substituentEnhanced solubility and potential bioactivity
N-[4-(aminocarbonothioyl)phenyl]thiophene-2-carboxamideFeatures an aminocarbonothioyl groupPotentially different pharmacological properties
N-(4-(phenylethynyl)phenyl)thiophene-2-carboxylic acidLacks the amide functionalityMay exhibit different biological activity

This table highlights how variations in functional groups can significantly influence biological activity and solubility among thiophene derivatives.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of thiophene derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Photocatalytic Synthesis

A research project utilized this compound in a photocatalytic reaction to synthesize complex organic molecules efficiently. The results indicated high yields and selectivity under controlled conditions, showcasing the compound's utility in synthetic organic chemistry.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene-2-carboxamide Derivatives

Compound Name Structural Features Key Properties/Bioactivity References
N-[4-(diethylamino)phenyl]thiophene-2-carboxamide Diethylamino group, thiophene-carboxamide Enhanced solubility, anticancer activity
N-Methyl-4-phenylthiophene-2-carboxamide Methyl group, phenyl substitution Antimicrobial activity, material science applications
N-(4-chlorophenyl)thiophene-2-carboxamide Chlorophenyl group Cytotoxic effects, enzyme inhibition
N-(4-fluorophenyl)thiophene-2-carboxamide Fluorophenyl group Neuropharmacological activity
N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide Iodo and methyl groups Electronic properties for material science
N-(4-aminophenyl)thiophene-2-carboxamide Amino group Hydrogen bonding, anti-inflammatory effects

Impact of Substituents on Physicochemical Properties

  • Diethylamino Group: The diethylamino substituent in the target compound improves solubility in polar solvents (e.g., DMF, acetonitrile) compared to non-polar analogs like N-methyl-4-phenylthiophene-2-carboxamide.
  • Halogen Substitutions : Chloro and iodo groups (e.g., ) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Amino vs. Methoxy Groups: The amino group in N-(4-aminophenyl)thiophene-2-carboxamide facilitates hydrogen bonding with biological targets, while methoxy groups (e.g., ) may sterically hinder interactions.

Q & A

Q. Table 1: Representative Synthetic Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetonitrile80172
DMF100568
Ethanol70365

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:
Comprehensive characterization requires:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm aromatic proton environments and carboxamide linkage. For example, the thiophene C2 proton typically resonates at δ 7.3–7.5 ppm, while the diethylamino group appears as a triplet at δ 1.2–1.4 ppm .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) to confirm molecular weight .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
1^1H NMRδ 7.45 (thiophene-H), δ 3.40 (N-CH2_2)
IR1645 cm1^{-1} (C=O)
MSm/z 316.4 ([M+H]+^+)

Basic: What are the key physical properties of this compound?

Methodological Answer:
Critical properties include:

  • Melting Point : 397 K (124°C) for analogous thiophene carboxamides .
  • Solubility : Moderate in polar solvents (DMF, DMSO) but poor in water .
  • Crystallinity : Yellow crystals obtained via slow evaporation, suitable for X-ray diffraction .

Q. Table 3: Physical Properties

PropertyValueReference
Melting Point124°C
Solubility (DMF)25 mg/mL
CrystallizationAcetonitrile/evap.

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Discrepancies often arise from:

  • Conformational Flexibility : Dihedral angles between the thiophene and phenyl rings (8.5–13.5°) may split NMR signals in solution vs. solid-state .
  • Hydrogen Bonding : Weak C–H⋯O/S interactions in crystal packing (Figure 1) can alter IR and NMR profiles compared to solution .
    Mitigation : Use temperature-controlled NMR, cross-validate with X-ray crystallography, and compare with homologous structures (e.g., furan analogs) .

Advanced: What strategies improve synthetic yield and purity?

Methodological Answer:
Optimize via:

  • Solvent Selection : DMF enhances reactivity for electron-deficient anilines , while acetonitrile reduces side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) and improves yield by 15% .
  • Purification : Gradient recrystallization (dioxane → ethanol) removes unreacted starting materials .

Advanced: How does structural modification influence biological activity?

Methodological Answer:
Structure-activity relationships (SAR) highlight:

  • Diethylamino Group : Enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibitor analogs .
  • Thiophene Ring : Oxidation to sulfones increases electrophilicity, enhancing binding to cysteine residues in enzyme active sites .

Q. Table 4: SAR of Thiophene Carboxamides

ModificationBiological EffectReference
Diethylamino substituentIncreased kinase inhibition (IC50_{50} = 0.2 µM)
Thiophene → Sulfone10× higher cytotoxicity in cancer cells

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